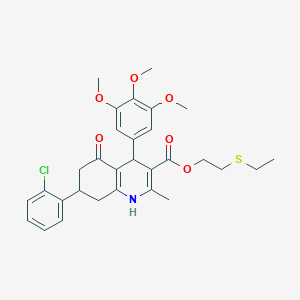![molecular formula C20H17BrN2O4 B11597945 methyl {2-bromo-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate](/img/structure/B11597945.png)
methyl {2-bromo-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl {2-bromo-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate: is a complex organic compound that belongs to the class of phenoxyacetates
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl {2-bromo-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone, such as acetylacetone, under acidic conditions to form 3-methyl-1-phenyl-5-pyrazolone.
Bromination: The next step involves the bromination of the phenoxy group. This can be done using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Esterification: The final step involves the esterification of the brominated phenoxy compound with methyl chloroacetate in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more sustainable.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the pyrazole ring, resulting in the formation of alcohol derivatives.
Substitution: The bromine atom in the phenoxy group can be substituted with various nucleophiles, such as amines, thiols, and alkoxides, leading to the formation of a wide range of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide, ammonia, and thiourea can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different physical and chemical properties, making them useful for various applications.
科学的研究の応用
Chemistry
In chemistry, methyl {2-bromo-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool for labeling and modifying proteins, nucleic acids, and other biomolecules.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its unique structure and reactivity make it a promising candidate for the design of inhibitors, activators, and other bioactive molecules.
Industry
In the industrial sector, this compound can be used as a precursor for the synthesis of various polymers, resins, and other materials. Its ability to undergo various chemical reactions makes it a valuable starting material for the production of high-performance materials.
作用機序
The mechanism of action of methyl {2-bromo-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate involves its interaction with various molecular targets and pathways. The bromine atom and the pyrazole ring play key roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins, nucleic acids, and other biomolecules, leading to the modulation of their activity and function.
類似化合物との比較
Similar Compounds
Methyl 2-bromo-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxyacetate: A closely related compound with similar structure and reactivity.
Ethyl bromoacetate: A simpler ester with similar bromine functionality but lacking the pyrazole ring and phenoxy group.
Methyl 2-bromo-6-chloro-4-[(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl]phenoxyacetate: A compound with additional chlorine and pyrimidine functionalities.
Uniqueness
The uniqueness of methyl {2-bromo-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate lies in its combination of a bromine atom, a pyrazole ring, and a phenoxy group. This unique structure imparts distinct reactivity and binding properties, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
特性
分子式 |
C20H17BrN2O4 |
|---|---|
分子量 |
429.3 g/mol |
IUPAC名 |
methyl 2-[2-bromo-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetate |
InChI |
InChI=1S/C20H17BrN2O4/c1-13-16(20(25)23(22-13)15-6-4-3-5-7-15)10-14-8-9-18(17(21)11-14)27-12-19(24)26-2/h3-11H,12H2,1-2H3/b16-10+ |
InChIキー |
TUHHITOPFXGDKZ-MHWRWJLKSA-N |
異性体SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2)OCC(=O)OC)Br)C3=CC=CC=C3 |
正規SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OCC(=O)OC)Br)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-2-(2-methylphenyl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11597863.png)
![1-{1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B11597872.png)
![4-[(2,5-dichlorophenoxy)methyl]-N-(1H-indol-2-ylmethyl)benzamide](/img/structure/B11597877.png)
![1-[(5-octyl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one](/img/structure/B11597878.png)
![(5Z)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11597892.png)

![N'-{[2-(2,3,5-trimethylphenoxy)acetyl]oxy}pyridine-4-carboximidamide](/img/structure/B11597900.png)
![(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11597908.png)

![1-[(4-chlorophenyl)sulfonyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B11597925.png)
![{4-[(E)-{2-[(5-bromo-1-benzofuran-2-yl)carbonyl]hydrazinylidene}methyl]-2-chloro-6-methoxyphenoxy}acetic acid](/img/structure/B11597932.png)
![Pentyl 5-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11597934.png)
![N-(4-methoxyphenyl)-2-[5-oxo-1,3-bis(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11597956.png)
![3-[1-{[(2-bromophenyl)carbonyl]amino}-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11597964.png)
